molecular formula C8H5ClN2O B1347136 3-Chloroquinoxalin-2-ol CAS No. 35676-70-1

3-Chloroquinoxalin-2-ol

Cat. No.: B1347136
CAS No.: 35676-70-1
M. Wt: 180.59 g/mol
InChI Key: LTHQFFWUHBKRGG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloroquinoxalin-2-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This pathway is crucial for regulating immune responses, inflammation, and cell survival. By modulating the NF-κB pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . Furthermore, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . By inhibiting COX-2, this compound can reduce inflammation and provide analgesic effects. Additionally, it has been shown to bind to DNA, leading to changes in gene expression and the activation of apoptotic pathways . These interactions at the molecular level contribute to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in its ability to modulate gene expression and induce apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been observed to interact with transporters such as the ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics and endogenous compounds . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals and post-translational modifications can influence its localization to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-Chloroquinoxalin-2-ol involves the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl₃) as a chlorine source . This method is characterized by mild reaction conditions, excellent regioselectivity, and the use of readily available chlorination agents. The reaction typically proceeds in moderate to high yields.

Another synthetic route involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) . This method affords the desired products in yields ranging from 65% to 92%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of reagents and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoxalin-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroquinoxalin-2-ol is unique due to its specific chlorine substitution at the 3-position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQFFWUHBKRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307222
Record name 3-chloro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35676-70-1
Record name 35676-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The quinoxalin-2-one of the present example is prepared with phenyl-1,2-diamine and oxalic acid via the method described in Example 12 to afford the 1,4-Dihydro quinoxaline-2,3-dione. The 1,4-Dihydro quinoxaline-2,3-dione is then treated with SOCl2 in 2.5% DMF:toluene, heated to 130° C., stirred for 2 h, filtered and concentrated to afford the 3-chloro-1H-quinoxalin-2-one in crude form.
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Synthesis routes and methods II

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